molecular formula C19H13F3N2O4 B6549430 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(trifluoromethyl)benzamide CAS No. 1040640-04-7

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(trifluoromethyl)benzamide

Cat. No.: B6549430
CAS No.: 1040640-04-7
M. Wt: 390.3 g/mol
InChI Key: JKJZIIYBEOLVAS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxazole, and a trifluoromethyl group. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxazoles are aromatic compounds that contain an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring . The trifluoromethyl group is a common functional group in organic chemistry with the formula -CF3 .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The benzodioxole and oxazole rings are likely to contribute to the compound’s aromaticity . The trifluoromethyl group may add electronegativity to the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and reactivity .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds with a trifluoromethyl group can be highly reactive and potentially hazardous .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if the compound shows promising activity in preliminary tests, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in more detail .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c20-19(21,22)13-4-1-11(2-5-13)18(25)23-9-14-8-16(28-24-14)12-3-6-15-17(7-12)27-10-26-15/h1-8H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJZIIYBEOLVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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